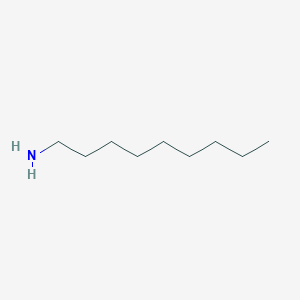

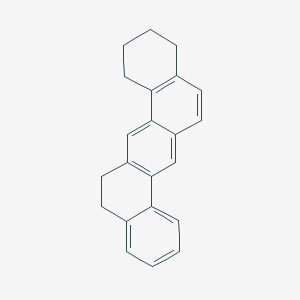

![molecular formula C28H16 B085667 Dibenzo[a,f]perylene CAS No. 191-29-7](/img/structure/B85667.png)

Dibenzo[a,f]perylene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dibenzo[a,f]perylene (DBP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique chemical properties. DBP has a planar structure with 22 carbon atoms and 10 hydrogen atoms arranged in a fused ring system. It is a highly fluorescent molecule that emits red light when excited with blue light. DBP has been used in a variety of applications, including organic electronics, photovoltaics, and biological imaging.

作用機序

The mechanism of action of Dibenzo[a,f]perylene is not fully understood, but it is believed to interact with DNA and other biomolecules through π-π stacking interactions. Dibenzo[a,f]perylene has been shown to induce DNA damage and mutagenesis in vitro, suggesting a potential role in carcinogenesis. However, the exact mechanisms of Dibenzo[a,f]perylene toxicity are still under investigation.

生化学的および生理学的効果

Dibenzo[a,f]perylene has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Dibenzo[a,f]perylene can induce oxidative stress, DNA damage, and apoptosis in various cell types. In vivo studies have shown that Dibenzo[a,f]perylene exposure can lead to developmental abnormalities, immunotoxicity, and carcinogenesis in animal models. However, the exact mechanisms of Dibenzo[a,f]perylene toxicity and its potential health effects in humans are still unclear.

実験室実験の利点と制限

Dibenzo[a,f]perylene has several advantages for use in lab experiments, including its high fluorescence quantum yield, stability, and ease of synthesis. However, Dibenzo[a,f]perylene is also highly toxic and can be difficult to handle safely. It is important to take appropriate precautions when working with Dibenzo[a,f]perylene, including using protective clothing and handling it in a well-ventilated area.

将来の方向性

There are several future directions for research on Dibenzo[a,f]perylene, including:

1. Developing new synthesis methods for Dibenzo[a,f]perylene that are more efficient and environmentally friendly.

2. Investigating the mechanisms of Dibenzo[a,f]perylene toxicity and its potential health effects in humans.

3. Developing new applications for Dibenzo[a,f]perylene in biological imaging and other fields.

4. Studying the properties of other PAHs and their potential environmental and health effects.

5. Developing new methods for detecting Dibenzo[a,f]perylene and other PAHs in the environment and in biological samples.

Conclusion:

Dibenzo[a,f]perylene is a unique and versatile molecule that has been widely used in scientific research. Its unique chemical and physical properties make it a valuable tool for studying a variety of biological and environmental processes. However, its potential toxicity and health effects highlight the need for continued research in this area. By exploring the mechanisms of Dibenzo[a,f]perylene toxicity and developing new applications for this molecule, we can gain a better understanding of its potential benefits and risks.

合成法

Dibenzo[a,f]perylene can be synthesized by several methods, including thermal cyclization of acenaphthenequinone and dehydrogenation of tetrahydrodibenzoperylene. The most commonly used method for synthesizing Dibenzo[a,f]perylene is the Suzuki coupling reaction, which involves the reaction of a dibrominated precursor with a boronic acid derivative in the presence of a palladium catalyst. This method has been shown to be efficient and scalable, making it suitable for large-scale production.

科学的研究の応用

Dibenzo[a,f]perylene has been widely used in scientific research due to its unique chemical and physical properties. It has been used as a fluorescent probe for biological imaging, as a sensitizer in photovoltaic devices, and as a dopant in organic electronics. Dibenzo[a,f]perylene has also been used as a model compound for studying the properties of PAHs, which are important environmental pollutants.

特性

CAS番号 |

191-29-7 |

|---|---|

製品名 |

Dibenzo[a,f]perylene |

分子式 |

C28H16 |

分子量 |

352.4 g/mol |

IUPAC名 |

heptacyclo[15.9.1.118,22.02,7.09,27.011,16.026,28]octacosa-1,3,5,7,9,11,13,15,17(27),18,20,22(28),23,25-tetradecaene |

InChI |

InChI=1S/C28H16/c1-3-11-21-18(7-1)15-20-16-19-8-2-4-12-22(19)28-24-14-6-10-17-9-5-13-23(25(17)24)27(21)26(20)28/h1-16H |

InChIキー |

LUNAYPYLUWMUNY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C6=CC=CC7=C6C5=CC=C7 |

正規SMILES |

C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C6=CC=CC7=C6C5=CC=C7 |

その他のCAS番号 |

65256-40-8 |

同義語 |

Dibenzo[a,f]perylene |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

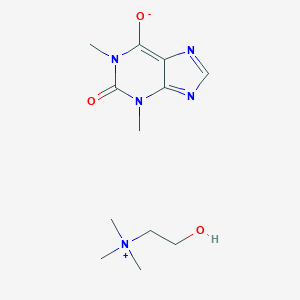

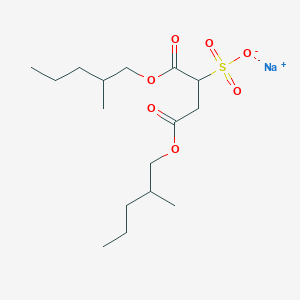

![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)

![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)